(Hydroxymethyl)thiourea (Hydroxymethyl)thiourea
Brand Name: Vulcanchem
CAS No.: 1000-83-5
VCID: VC21051278
InChI: InChI=1S/C2H6N2OS/c3-2(6)4-1-5/h5H,1H2,(H3,3,4,6)
SMILES: C(NC(=S)N)O
Molecular Formula: C2H6N2OS
Molecular Weight: 106.15 g/mol

(Hydroxymethyl)thiourea

CAS No.: 1000-83-5

Cat. No.: VC21051278

Molecular Formula: C2H6N2OS

Molecular Weight: 106.15 g/mol

* For research use only. Not for human or veterinary use.

(Hydroxymethyl)thiourea - 1000-83-5

Specification

CAS No. 1000-83-5
Molecular Formula C2H6N2OS
Molecular Weight 106.15 g/mol
IUPAC Name hydroxymethylthiourea
Standard InChI InChI=1S/C2H6N2OS/c3-2(6)4-1-5/h5H,1H2,(H3,3,4,6)
Standard InChI Key CALBDOUFMLLGQH-UHFFFAOYSA-N
Isomeric SMILES C(N=C(N)S)O
SMILES C(NC(=S)N)O
Canonical SMILES C(NC(=S)N)O

Introduction

Physical and Chemical Properties

N-(Hydroxymethyl)thiourea

N-(Hydroxymethyl)thiourea (CAS 1000-83-5) is characterized as a white to off-white crystalline solid with the molecular formula C2H6N2OS and a molecular weight of 106.15 g/mol. This compound is soluble in water and various organic solvents, making it versatile for different chemical applications .

Table 1: Physical and Chemical Properties of N-(Hydroxymethyl)thiourea

PropertyValue
CAS Number1000-83-5
Molecular FormulaC2H6N2OS
Molecular Weight106.15 g/mol
IUPAC NameN-(Hydroxymethyl)thiourea
Physical StateWhite to off-white crystalline solid
SolubilitySoluble in water and various organic solvents
InChIInChI=1S/C2H6N2OS/c3-2(6)4-1-5/h5H,1H2,(H3,3,4,6)
InChI KeyCALBDOUFMLLGQH-UHFFFAOYSA-N
SMILESS=C(N)NCO

1,3-Bis(hydroxymethyl)thiourea

1,3-Bis(hydroxymethyl)thiourea (CAS 3084-25-1) features two hydroxymethyl groups attached to both nitrogen atoms of the thiourea backbone. It has the molecular formula C3H8N2O2S and a molecular weight of 136.18 g/mol.

Table 2: Physical and Chemical Properties of 1,3-Bis(hydroxymethyl)thiourea

PropertyValue
CAS Number3084-25-1
Molecular FormulaC3H8N2O2S
Molecular Weight136.18 g/mol
IUPAC Name1,3-Bis(hydroxymethyl)thiourea
Standard InChIInChI=1S/C3H8N2O2S/c6-1-4-3(8)5-2-7/h6-7H,1-2H2,(H2,4,5,8)
Standard InChIKeyORGWCTHQVYSUNL-UHFFFAOYSA-N
SMILESC(NC(=S)NCO)O

Comparison with Parent Compound

The parent compound thiourea (CH4N2S) is a planar molecule with distinct structural features. The C=S bond distance is typically 1.71 Å, while the C-N distances average 1.33 Å. Thiourea exists in two tautomeric forms, with the thione form (H2N-C(=S)-NH2) predominating in aqueous solutions over the thiol form (H2N-C(SH)=NH) .

Synthesis Methods

Synthesis of Monosubstituted Derivatives

N-(Hydroxymethyl)thiourea is typically synthesized through the reaction of thiourea with formaldehyde under controlled conditions. This involves a nucleophilic addition process where one amine group of thiourea attacks the carbonyl carbon of formaldehyde :

SC(NH2)2 + CH2O → SC(NH2)(NHCH2OH)

The reaction conditions, including temperature, solvent selection, and pH, must be carefully controlled to optimize yield and minimize side reactions.

Synthesis of Disubstituted Derivatives

1,3-Bis(hydroxymethyl)thiourea is primarily synthesized through the reaction of thiourea with formaldehyde in the presence of a base. In this process, both amine groups of thiourea participate in nucleophilic addition to formaldehyde:

SC(NH2)2 + 2 CH2O → SC(NHCH2OH)2

This synthesis typically involves optimized conditions to ensure high yield and purity of the final product.

Alternative Synthetic Routes

Several alternative methods for synthesizing hydroxymethyl thiourea derivatives have been developed, including:

  • Reaction of isothiocyanates with aminoalcohols

  • Modification of existing thiourea derivatives through selective functionalization

  • Condensation reactions involving thiocarbamates under specific conditions

Each method offers advantages depending on the desired substitution pattern, scale of synthesis, and availability of starting materials.

Structural Characteristics

Molecular Architecture

The molecular structure of hydroxymethyl thioureas features a central thiourea moiety with one or two hydroxymethyl groups attached to the nitrogen atoms. This configuration creates unique opportunities for hydrogen bonding, both intramolecular and intermolecular, due to the presence of hydroxyl groups alongside the thiocarbonyl and amino functionalities .

In N-(Hydroxymethyl)thiourea, the single hydroxymethyl group creates asymmetry in the molecule, affecting its physical properties and reactivity. In 1,3-Bis(hydroxymethyl)thiourea, the presence of two hydroxymethyl groups creates a more symmetrical structure with enhanced hydrogen bonding capabilities.

Spectroscopic Characterization

Hydroxymethyl thioureas can be characterized using various spectroscopic techniques:

  • FTIR spectroscopy typically shows characteristic bands for C=S stretching (around 1100-1200 cm-1), N-H bending, and O-H stretching vibrations .

  • 1H NMR spectroscopy reveals distinctive signals for the methylene protons of the hydroxymethyl group (typically around 4.5-5.0 ppm), hydroxyl protons, and N-H protons .

  • 13C NMR spectroscopy shows characteristic signals for the thiocarbonyl carbon (typically around 180 ppm) and the hydroxymethyl carbon .

Crystal Structure and Hydrogen Bonding

X-ray crystallographic studies of thiourea derivatives have provided valuable insights into their three-dimensional structure. In the crystalline state, hydroxymethyl thioureas exhibit complex hydrogen bonding networks involving the hydroxyl groups, the thiocarbonyl sulfur, and the N-H groups .

These hydrogen bonding interactions significantly influence the packing arrangement and physical properties of the compounds. Intramolecular hydrogen bonds can form between the hydroxyl group and either the sulfur atom or an adjacent nitrogen atom, affecting the conformation and reactivity of the molecule .

Chemical Reactivity

Reactivity of the Thiourea Moiety

The thiourea portion of hydroxymethyl thioureas exhibits several characteristic reactions:

  • The sulfur atom acts as a potent nucleophile, readily reacting with electrophiles.

  • The N-H bonds possess moderate acidity, allowing for deprotonation under basic conditions.

  • The C=S bond can participate in addition reactions with various nucleophiles.

Reactivity of the Hydroxymethyl Groups

The hydroxymethyl groups contribute significantly to the reactivity profile:

  • They can undergo oxidation to form aldehyde or carboxylic acid derivatives.

  • Under certain conditions, they can participate in esterification and etherification reactions.

  • In acidic or basic environments, they may eliminate formaldehyde, reverting to the parent thiourea structure.

  • They provide additional sites for hydrogen bonding and metal coordination.

Degradation Pathways

Studies with N-methyl-N'-(hydroxymethyl)thiourea in rats have shown that it degrades to N-methylthiourea and formaldehyde. The formaldehyde is further metabolized via formate to CO2, while N-methylthiourea is excreted in urine .

This degradation pattern suggests that hydroxymethyl thioureas may release formaldehyde under physiological conditions, which has implications for their biological activity and potential toxicity.

Coordination Chemistry

Hydroxymethyl thioureas can function as ligands for various metal ions, forming coordination complexes through the sulfur atom, nitrogen atoms, and oxygen atoms. This ability to coordinate metals makes them valuable in applications ranging from analytical chemistry to materials science .

For example, thiourea derivatives react with mercuric salts in aqueous solution to form mercury sulfide :

Hg2+ + SC(NH2)2 + H2O → HgS + OC(NH2)2 + 2 H+

Hydroxymethyl thioureas may exhibit modified coordination behavior due to the additional binding sites provided by the hydroxyl groups.

Biological Activity

Thyroid-Related Effects

N-methyl-N'-(hydroxymethyl)thiourea has demonstrated anti-thyroid hormone activity in rats, lowering thyroxine levels in serum. Studies have shown that radioactively labeled molecules selectively associate with the thyroid gland, suggesting specific interactions with thyroid-related biological processes .

This activity is consistent with the known thyroid-disrupting properties of thiourea and many of its derivatives, which can inhibit thyroid hormone synthesis.

Antimicrobial Properties

Thiourea derivatives, including some hydroxymethyl variants, have been investigated for antimicrobial activities against various bacterial and fungal pathogens . The antimicrobial properties are thought to arise from:

  • Interaction with microbial enzymes and cellular proteins

  • Disruption of cell membrane integrity

  • Interference with metabolic pathways

Enzyme Inhibition

Recent research has explored thiourea-based compounds as enzyme inhibitors, particularly of bacterial ureases. Studies have identified several thiourea derivatives with inhibitory activity against ureases from bacteria such as Sporosarcina pasteurii and Proteus mirabilis .

These findings suggest potential applications for hydroxymethyl thioureas in developing treatments for urinary tract infections and other bacterial conditions where urease activity contributes to pathogenicity.

Other Biological Activities

Additional biological activities associated with thiourea derivatives include:

  • Antioxidant properties through free radical scavenging

  • Anti-inflammatory effects

  • Potential antitumor activities

  • Modulation of various enzymatic pathways

The specific biological activities of hydroxymethyl thioureas may differ from other thiourea derivatives due to their unique structural features, but they likely share many of these general bioactivity patterns.

Applications

Pharmaceutical Applications

Hydroxymethyl thioureas have potential pharmaceutical applications based on their biological activities:

  • As thyroid-modulating agents for treating thyroid disorders

  • As antimicrobial compounds for treating bacterial and fungal infections

  • As enzyme inhibitors targeting specific pathological processes

  • As structural components in more complex drug molecules

The presence of the hydroxymethyl group may enhance pharmaceutical properties such as solubility, bioavailability, and metabolic stability compared to unsubstituted thiourea derivatives.

Organic Synthesis Applications

N-(Hydroxymethyl)thiourea serves as a versatile reagent in organic synthesis:

  • As a source of sulfide in various chemical transformations

  • For the conversion of alkyl halides to thiols

  • As an intermediate in the synthesis of heterocyclic compounds

  • As a reducing agent in specific chemical processes

For example, thiourea derivatives can be used to convert alkyl halides to thiols through the formation of isothiouronium salts that can be subsequently hydrolyzed :

SC(NH2)2 + RX → RSC(NH2)2+X−
RSC(NH2)2+X− + 2 NaOH → RSNa + OC(NH2)2 + NaX + H2O
RSNa + HCl → RSH + NaCl

Materials Science Applications

In materials science, hydroxymethyl thioureas find applications in:

  • Coordination chemistry for creating metal complexes with specific properties

  • Development of polymers with enhanced characteristics

  • Creation of materials with specialized surface properties

  • Design of compounds for selective metal extraction and purification

The ability of these compounds to form hydrogen bonds and coordinate to metal ions makes them valuable in developing materials with tailored properties.

Analytical Applications

Hydroxymethyl thioureas can serve as analytical reagents, particularly in:

  • Detection and quantification of specific metal ions

  • Development of selective chemical sensors

  • Spectroscopic analysis techniques

  • Chromatographic applications

Their unique reactivity and coordination properties make them useful in various analytical chemistry applications.

Current Research Trends

Synthetic Methodology Development

Current research focuses on developing improved synthetic methods for hydroxymethyl thioureas and related compounds, with emphasis on:

  • Green chemistry approaches with reduced environmental impact

  • Selective functionalization strategies for complex thiourea derivatives

  • Scalable processes suitable for industrial applications

  • Novel reaction conditions that enhance yield and purity

Recent advances in synthetic methodology have expanded the toolkit available for creating diverse hydroxymethyl thiourea derivatives with tailored properties .

Novel Structural Variants

Research on novel structural variants of hydroxymethyl thioureas includes:

  • Development of unsymmetrical derivatives with diverse substituents

  • Creation of polydentate ligands combining thiourea and other functional groups

  • Incorporation of hydroxymethyl thioureas into larger molecular frameworks

  • Investigation of thiourea derivatives with multiple hydroxymethyl groups

These structural variations expand the potential applications and properties of hydroxymethyl thiourea derivatives .

Biological Activity Investigations

Ongoing research explores the biological activities of hydroxymethyl thioureas, with particular focus on:

  • Antimicrobial properties against resistant bacterial strains

  • Enzyme inhibition, especially bacterial ureases

  • Antioxidant and anti-inflammatory effects

  • Potential applications in cancer treatment

Recent studies have revealed promising activities for various thiourea derivatives, suggesting potential therapeutic applications for hydroxymethyl thioureas .

Coordination Chemistry Studies

Research on the coordination chemistry of hydroxymethyl thioureas investigates:

  • Formation of complexes with transition metals

  • Properties and applications of metal-thiourea coordination compounds

  • Structural characterization of coordination complexes

  • Potential catalytic applications of metal-thiourea complexes

These studies provide valuable insights into the binding capabilities and potential applications of hydroxymethyl thioureas in materials science and catalysis .

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